

Comparative analysis of P34cdc2 activity in different species

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Compound of Interest

Compound Name: P34cdc2 Kinase Fragment

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A comprehensive analysis of P34cdc2/CDK1 activity across different species, this guide provides researchers, scientists, and drug development professionals with comparative data on its regulation, experimental protocols for its study, and visualizations of key pathways.

P34cdc2, also known as Cyclin-Dependent Kinase 1 (CDK1), is a key regulator of the cell cycle in eukaryotes. Its activity is tightly controlled by association with cyclins and through a series of phosphorylation and dephosphorylation events.

Comparative Analysis of P34cdc2/CDK1 Regulation

The regulation of P34cdc2/CDK1 activity is highly conserved across species, primarily through phosphorylation at key amino acid residues. This regulation ensures the proper timing of entry into mitosis. The primary regulatory sites are Threonine 14 (Thr14), Tyrosine 15 (Tyr15), and Threonine 161 (Thr161) in humans and other vertebrates.

Data Presentation: Regulation of P34cdc2/CDK1 Activity by Phosphorylation

Species	Inhibitory Phosphorylation Sites	Activating Phosphorylation Site	Key Regulatory Kinases (Inhibitory)	Key Regulatory Phosphatases (Activating)	Key Regulatory Kinases (Activating)
Human	Thr14, Tyr15[1]	Thr161[1]	WEE1, MYT1[1][2]	CDC25A, CDC25B, CDC25C[1][3]	CDK7 (CAK) [1]
Xenopus (Frog)	Thr14, Tyr15	Thr161	Wee1, Myt1[4][5]	Cdc25[6]	CAK
Chicken	Thr14, Tyr15	Thr161	Not specified	Not specified	Not specified
S. pombe (Fission Yeast)	Tyr15	Not specified	Wee1, Mik1[7]	Cdc25[6]	Csk1
S. cerevisiae (Budding Yeast)	Tyr19	Thr169	Swe1	Mih1	Cak1

Qualitative Comparison of Kinase Activity with Different Cyclins

The kinase activity of P34cdc2/CDK1 is significantly influenced by its associated cyclin subunit. Different cyclins direct the kinase to specific substrates and modulate its intrinsic activity.

Cyclin Type	Relative Kinase Activity	Primary Cell Cycle Phase	Notes
G1/S Cyclins (e.g., Cyclin E)	Lower affinity (higher Km) and lower catalytic activity (lower kcat)[8]	G1 to S transition	Drives initiation of DNA replication.
S-phase Cyclins (e.g., Cyclin A)	Intermediate affinity and catalytic activity	S and G2 phases	Important for DNA replication and progression to mitosis.
M-phase Cyclins (e.g., Cyclin B)	Higher affinity (lower Km) and higher catalytic activity (higher kcat)[8]	G2 to M transition	Triggers entry into mitosis.

Experimental Protocols

1. Immunoprecipitation Kinase Assay for P34cdc2/CDK1 Activity

This protocol describes the measurement of P34cdc2/CDK1 kinase activity from cell lysates.

Materials:

- Cell lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, protease and phosphatase inhibitors)
- Anti-CDK1 antibody
- Protein A/G agarose beads
- Kinase assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- Histone H1 (substrate)
- [γ -³²P]ATP or non-radioactive ATP and phospho-specific antibodies
- SDS-PAGE and autoradiography or western blotting equipment

Procedure:

- Lyse cells in ice-cold lysis buffer.
- Centrifuge to pellet cell debris and collect the supernatant.
- Determine protein concentration of the lysate.
- Incubate a fixed amount of protein lysate with anti-CDK1 antibody for 2-4 hours at 4°C.
- Add Protein A/G agarose beads and incubate for another 1 hour at 4°C to capture the antibody-antigen complexes.
- Wash the beads three times with lysis buffer and once with kinase assay buffer.
- Resuspend the beads in kinase assay buffer containing Histone H1 and ATP (radioactive or non-radioactive).
- Incubate the reaction at 30°C for 30 minutes.
- Stop the reaction by adding SDS-PAGE sample buffer.
- Boil the samples and resolve the proteins by SDS-PAGE.
- If using [γ -³²P]ATP, expose the gel to an X-ray film for autoradiography. If using non-radioactive ATP, perform a western blot using an antibody specific for phosphorylated Histone H1.

2. In Vitro Phosphorylation Assay Using Recombinant P34cdc2/CDK1

This protocol outlines the phosphorylation of a purified substrate by commercially available, active P34cdc2/CDK1-Cyclin B complex.

Materials:

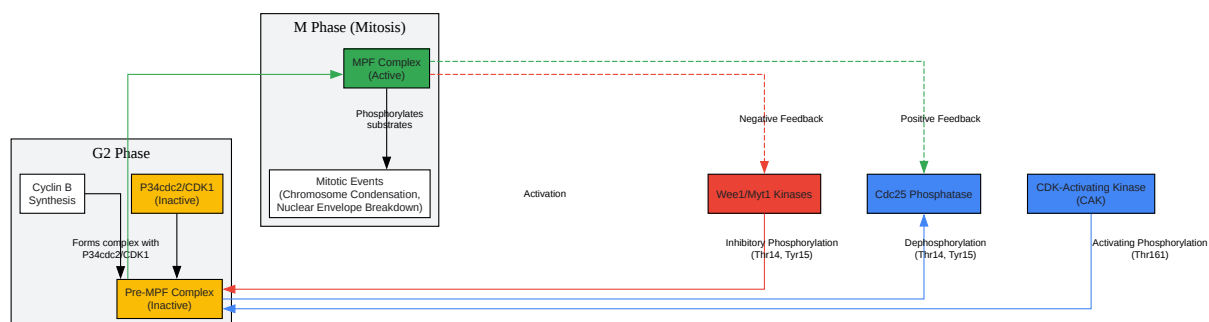
- Purified recombinant active P34cdc2/CDK1-Cyclin B
- Purified substrate protein

- Kinase buffer (as above)
- ATP
- SDS-PAGE equipment
- Method for detecting phosphorylation (e.g., Phos-tag™ gels, mass spectrometry, or phospho-specific antibodies)

Procedure:

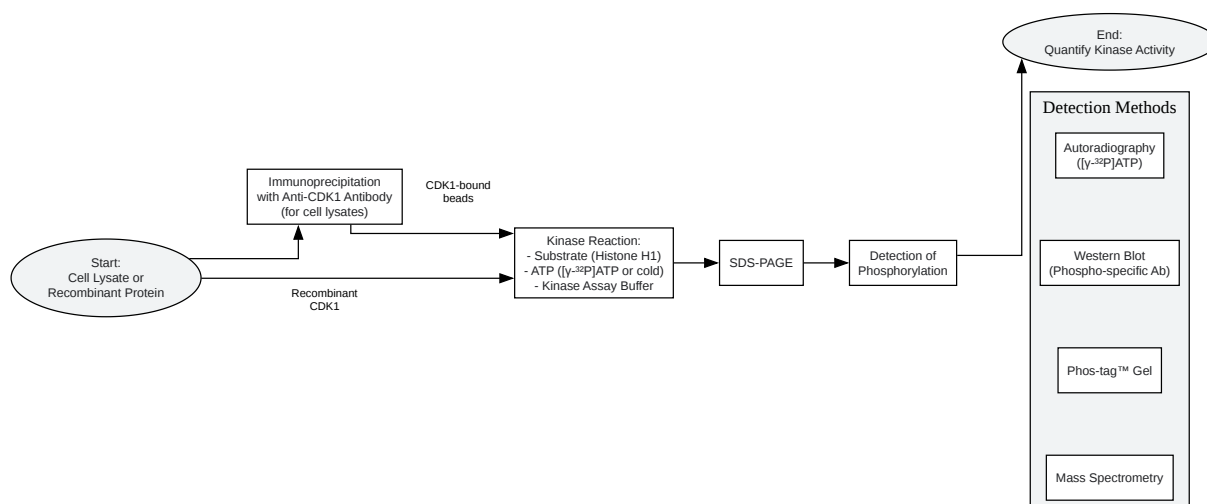
- Set up the kinase reaction in a microcentrifuge tube:
 - Kinase buffer
 - Purified substrate protein
 - Purified active P34cdc2/CDK1-Cyclin B
 - ATP
- Incubate the reaction at 30°C for a predetermined amount of time (e.g., 30-60 minutes).
- Terminate the reaction by adding SDS-PAGE sample buffer.
- Analyze the phosphorylation of the substrate by SDS-PAGE. An upward shift in the protein band can indicate phosphorylation.
- Confirm phosphorylation using more specific methods like Phos-tag™ SDS-PAGE, where phosphorylated proteins show a more significant mobility shift, or by mass spectrometry to identify the exact phosphorylation sites.

Mandatory Visualizations



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Caption: Regulation of P34cdc2/CDK1 activity at the G2/M transition.



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